Bromoacetic acid-d3

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

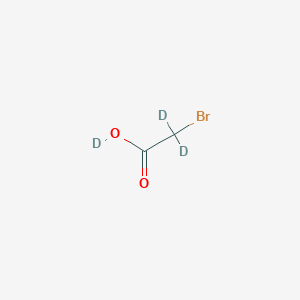

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

deuterio 2-bromo-2,2-dideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPAWGWELVVRCH-RIAYTAFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481470 | |

| Record name | Bromoacetic acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-48-1 | |

| Record name | Bromoacetic acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14341-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bromoacetic Acid-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic acid-d3 is a deuterated analog of bromoacetic acid, a versatile reagent in organic synthesis and chemical biology. The replacement of the three hydrogen atoms with deuterium isotopes provides a valuable tool for researchers in various fields, particularly in mass spectrometry-based proteomics and metabolic studies. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its application in the alkylation of proteins for quantitative proteomics.

Core Properties of this compound

This compound (BrCD₂CO₂D) is a colorless to yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below. The incorporation of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, which is a critical feature for its use as an isotopic labeling reagent.[2]

| Property | Value | Reference |

| Chemical Formula | C₂D₃BrO₂ | [2] |

| Molecular Weight | 141.97 g/mol | [2] |

| CAS Number | 14341-48-1 | [3] |

| Appearance | Colorless to yellow solid | [1] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 208 °C | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

| Solubility | Soluble in water | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a modification of the Hell-Volhard-Zelinsky reaction, a well-established method for the α-halogenation of carboxylic acids.[5][6] This process involves the bromination of deuterated acetic acid in the presence of a phosphorus catalyst.

Experimental Protocol:

Materials:

-

Acetic acid-d4 (CD₃CO₂D)

-

Red phosphorus

-

Bromine (Br₂)

-

Deuterium oxide (D₂O)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of acetic acid-d4 and a catalytic amount of red phosphorus is prepared. The apparatus should be flame-dried to ensure anhydrous conditions.

-

Bromination: Bromine is added dropwise to the stirred mixture at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Reflux: After the addition of bromine is complete, the reaction mixture is gently refluxed until the red color of bromine disappears, indicating the completion of the reaction.

-

Hydrolysis: The reaction mixture is cooled, and deuterium oxide is carefully added to hydrolyze the intermediate acyl bromide to this compound.

-

Extraction: The product is extracted with anhydrous diethyl ether.

-

Drying and Evaporation: The ethereal extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by distillation or recrystallization.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. This compound | CAS 14341-48-1 | LGC Standards [lgcstandards.com]

- 3. This compound | 14341-48-1 [chemicalbook.com]

- 4. This compound | CAS 14341-48-1 | LGC Standards [lgcstandards.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sciencemadness Discussion Board - bromoacetic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to Bromoacetic Acid-d3: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of bromoacetic acid-d3 (deuterated bromoacetic acid). This isotopically labeled compound is a valuable tool in various research fields, particularly in mass spectrometry-based proteomics and as a specialty chemical in drug development.

Core Chemical and Physical Properties

This compound, with the chemical formula C₂D₃BrO₂, is a deuterated isotopologue of bromoacetic acid. The substitution of protium with deuterium atoms provides a distinct mass shift, making it a useful internal standard or labeling reagent in mass spectrometry. While specific experimental data for the deuterated form is not widely published, the following tables summarize the known properties of this compound and its non-deuterated counterpart, bromoacetic acid.

Table 1: General and Physical Properties

| Property | This compound | Bromoacetic Acid |

| Chemical Formula | C₂D₃BrO₂ | C₂H₃BrO₂ |

| Molecular Weight | 141.97 g/mol | 138.95 g/mol |

| CAS Number | 14341-48-1 | 79-08-3 |

| Appearance | White to light yellow crystalline solid | Colorless to yellow solid |

| Melting Point | 47-49 °C[1] | 47-49 °C |

| Boiling Point | 208 °C[1] | 208 °C |

| Solubility | Soluble in water | Soluble in water |

| Isotopic Purity | Typically ≥98 atom % D[1] | N/A |

Table 2: Spectroscopic Data (for Bromoacetic Acid)

| Spectroscopic Data | Bromoacetic Acid (C₂H₃BrO₂) |

| ¹H NMR | Chemical shifts will be absent for the deuterated positions. |

| ¹³C NMR | Signals will be observed for the two carbon atoms. |

| Infrared (IR) | Characteristic peaks for C=O (carbonyl) and O-H (hydroxyl) groups will be present, but their positions will be shifted compared to the non-deuterated form. |

| Mass Spectrometry | The molecular ion peak will be observed at a higher m/z value corresponding to the deuterated mass. |

Synthesis and Purification

Conceptual Synthesis of this compound:

A plausible synthetic route would involve the use of deuterated acetic acid (acetic acid-d4) as the starting material. The reaction would proceed as follows:

CD₃COOD + Br₂ (with PBr₃ catalyst) → BrCD₂COOD + HBr

Purification:

Purification of the crude product is typically achieved through distillation under reduced pressure.

Applications in Research and Drug Development

Bromoacetic acid and its deuterated form are primarily utilized as alkylating agents. In the context of life sciences and drug development, the most significant application is in proteomics for the modification of cysteine residues in proteins.

Cysteine Alkylation in Proteomics

In mass spectrometry-based proteomics, proteins are typically digested into smaller peptides before analysis. The disulfide bonds between cysteine residues must be reduced and then alkylated to prevent them from reforming. This ensures proper protein unfolding and accurate peptide identification. Bromoacetic acid is a common alkylating agent for this purpose. The use of this compound allows for isotopic labeling, which can be used for relative and absolute quantification of proteins in different samples.

Experimental Workflow for Protein Alkylation:

The following diagram illustrates a typical workflow for protein sample preparation for proteomic analysis, highlighting the reduction and alkylation steps where this compound would be used.

Detailed Experimental Protocol for In-Solution Protein Alkylation:

-

Protein Solubilization and Denaturation: Solubilize the protein sample in a buffer containing a denaturant such as 8 M urea or 6 M guanidine hydrochloride.

-

Reduction: Add a reducing agent, for example, dithiothreitol (DTT) to a final concentration of 10 mM, and incubate at 56°C for 1 hour.

-

Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of this compound in the same buffer to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

-

Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

-

Sample Cleanup and Digestion: Proceed with buffer exchange to remove the denaturant and alkylating agent, followed by enzymatic digestion with an appropriate protease, such as trypsin.

Probing Signaling Pathways

While this compound itself does not have a specific signaling pathway, its reactive nature as an alkylating agent can be harnessed to study biological pathways. By attaching a bromoacetate moiety to a known ligand or inhibitor, researchers can create a tool for irreversible binding to a target protein. This can be used to "trap" protein-protein interactions or to permanently block a receptor's activity, allowing for the study of downstream signaling events.

An example of this approach is the use of a bromoacetate derivative of a vitamin D analog to study the vitamin D receptor (VDR) signaling pathway. The bromoacetate group allows the analog to form a covalent bond with the VDR, leading to its persistent activation and subsequent downstream signaling.

The following diagram illustrates a simplified representation of the VDR signaling pathway that could be investigated using such a tool.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Fatal if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, rinse mouth and do NOT induce vomiting. Seek immediate medical attention in case of exposure.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable research tool, particularly for quantitative proteomics studies that require isotopic labeling. Its utility as a cysteine-specific alkylating agent is well-established. While specific synthesis and spectroscopic data for the deuterated form are not widely available, the properties of its non-deuterated analog provide a strong basis for its application in the laboratory. Researchers using this compound should adhere to strict safety protocols due to its hazardous nature. The principles outlined in this guide provide a solid foundation for the effective and safe use of this important chemical reagent in scientific research and drug development.

References

An In-Depth Technical Guide to Bromoacetic Acid-d3 (CAS: 14341-48-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetic acid-d3, a deuterated analog of bromoacetic acid. This document consolidates critical data, experimental methodologies, and its applications in research, with a focus on its role as an internal standard and a metabolic tracer.

Core Properties of this compound

This compound is a stable, isotopically labeled version of bromoacetic acid where the three hydrogen atoms have been replaced with deuterium. This substitution provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based analytical methods.

Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| CAS Number | 14341-48-1 |

| Molecular Formula | C₂D₃BrO₂ |

| Molecular Weight | 141.97 g/mol [1] |

| Isotopic Purity | ≥98 atom % D[2][3] |

| Chemical Purity | ≥98% |

| Physical Form | Solid[2][4] |

| Color | Colorless to yellow[4] |

| Melting Point | 47-49 °C[2][4] |

| Boiling Point | 208 °C[2][4] |

| Water Solubility | Soluble[4] |

| InChI Key | KDPAWGWELVVRCH-RIAYTAFFSA-N[2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| Fatal if swallowed or in contact with skin.[4][5] | Wear protective gloves, clothing, eye, and face protection.[4][5] |

| Toxic if inhaled.[4][5] | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] |

| Causes severe skin burns and eye damage.[4][5] | If swallowed, rinse mouth. Do NOT induce vomiting.[4][5] |

| May cause an allergic skin reaction.[4][5] | Store in a well-ventilated place. Keep container tightly closed.[6] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its applications in scientific research.

Synthesis of this compound

A plausible and widely used method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8] This reaction can be adapted to produce this compound by using deuterated acetic acid (acetic acid-d4) as the starting material.

Reaction: BrCD₂COOD + Br₂ (with red phosphorus catalyst) → Br₂CDCOBr + HBr, followed by hydrolysis.

Experimental Protocol:

-

Reagents and Materials:

-

Acetic acid-d4 (CD₃COOD)

-

Red phosphorus (catalyst)

-

Bromine (Br₂)

-

Anhydrous conditions

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of acetic acid-d4 and a catalytic amount of red phosphorus is prepared.

-

The mixture is heated to reflux.

-

Bromine is added dropwise to the refluxing mixture. The reaction is initiated by the formation of phosphorus tribromide in situ, which then converts the carboxylic acid to an acyl bromide.[3]

-

The acyl bromide enolizes, and the enol form is then brominated at the α-position.[3]

-

After the addition of bromine is complete, the reaction mixture is refluxed until the color of bromine disappears.

-

The reaction is then carefully quenched with water to hydrolyze the α-bromo acyl bromide to this compound.[3]

-

The final product can be purified by distillation or recrystallization.

-

Application as an Internal Standard in LC-MS

This compound is an ideal internal standard for the quantification of bromoacetic acid and other haloacetic acids in environmental and biological samples using liquid chromatography-mass spectrometry (LC-MS).[9][10]

Experimental Protocol (Analysis of Haloacetic Acids in Water):

-

Sample Preparation:

-

Collect water samples in amber glass bottles.

-

Quench any residual chlorine with ammonium chloride.

-

Fortify a known volume of the sample with a precise amount of this compound solution to a final concentration within the calibration range (e.g., 10 µg/L).[9]

-

-

LC-MS Analysis:

-

Chromatography: Perform separation on a suitable reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of acidified water and an organic solvent like methanol or acetonitrile.

-

Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the analyte (bromoacetic acid) and the internal standard (this compound).

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration in a series of standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

References

- 1. biomedres.us [biomedres.us]

- 2. youtube.com [youtube.com]

- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. cerilliant.com [cerilliant.com]

An In-depth Technical Guide to the Molecular Weight of Bromoacetic Acid-d3

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of isotopically labeled compounds is paramount. Bromoacetic acid-d3, a deuterated analog of bromoacetic acid, serves as a crucial building block in organic synthesis and as an internal standard in mass spectrometry-based analyses. This guide provides a detailed examination of its molecular weight, supported by isotopic data and a summary of determinative methodologies.

Core Molecular Data

The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for accurate mass determination in analytical applications.

| Property | Value |

| Chemical Formula | BrCD₂CO₂D (C₂D₃BrO₂) |

| Molecular Weight | 141.97 g/mol [1][2][3][4] |

| Synonyms | Bromotrideuterioacetic acid[4] |

| CAS Number | 14341-48-1[1][2][3][4] |

| Isotopic Purity | Typically ≥98 atom % D[2] |

Calculation of Molecular Weight

The molecular weight of this compound is calculated by summing the atomic masses of its constituent atoms. The chemical formula, BrCD₂CO₂D, indicates the presence of two carbon atoms, two oxygen atoms, one bromine atom, and three deuterium atoms.[1][3]

The calculation, based on the standard atomic weights of the elements and the specific atomic mass of deuterium, is as follows:

-

Carbon (C): 2 atoms × 12.011 u = 24.022 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 24.022 + 31.998 + 79.904 + 6.042 = 141.966 u

This calculated value is in excellent agreement with the commonly cited molecular weight of 141.97 g/mol for this compound.[1][2][3][4]

For high-resolution mass spectrometry, the monoisotopic mass is often used, which is calculated using the mass of the most abundant isotopes of each element (e.g., ¹²C, ¹⁶O, ⁷⁹Br, and ²H).

| Isotope | Isotopic Mass (u) |

| Carbon-12 | 12.000000 (by definition)[9][10][11] |

| Oxygen-16 | 15.994915[12][13][14] |

| Bromine-79 | 78.918337 |

| Deuterium | 2.014102[15][16][17] |

Logical Representation of Molecular Weight Calculation

The following diagram illustrates the relationship between the constituent atoms and the final calculated molecular weight of this compound.

References

- 1. This compound | CAS 14341-48-1 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 14341-48-1 | LGC Standards [lgcstandards.com]

- 3. This compound | CAS 14341-48-1 | LGC Standards [lgcstandards.com]

- 4. This compound 98 atom % D | 14341-48-1 [sigmaaldrich.com]

- 5. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. byjus.com [byjus.com]

- 7. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 8. byjus.com [byjus.com]

- 9. Carbon-12 - Wikipedia [en.wikipedia.org]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. Carbon-12 | isotope | Britannica [britannica.com]

- 12. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Oxygen-16 - isotopic data and properties [chemlin.org]

- 14. Oxygen-16 - Wikipedia [en.wikipedia.org]

- 15. Deuterium - Wikipedia [en.wikipedia.org]

- 16. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 17. Deuterium [webbook.nist.gov]

Bromoacetic Acid-d3: A Technical Guide to Synthesis and Purity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purity of bromoacetic acid-d3 (deuterio 2-bromo-2,2-dideuterio-acetate). This compound is a valuable isotopically labeled compound used in various research applications, including as a building block in the synthesis of complex molecules and as an internal standard in mass spectrometry-based analyses. This document details a primary synthetic route, purification methods, and analytical techniques for assessing the chemical and isotopic purity of this compound. All quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound, the deuterated analog of bromoacetic acid, offers significant advantages in scientific research. The incorporation of deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry. Furthermore, its use in synthetic chemistry allows for the introduction of a stable isotopic label, enabling the tracking of molecules in metabolic studies and mechanistic investigations. This guide outlines the essential technical information required for the synthesis and quality assessment of this compound.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Hell-Volhard-Zelinsky reaction, starting from commercially available acetic acid-d4. This reaction involves the alpha-bromination of a carboxylic acid in the presence of a phosphorus catalyst.

Reaction Scheme

The overall reaction is as follows:

Caption: Hell-Volhard-Zelinsky reaction for the synthesis of this compound from acetic acid-d4.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of non-deuterated bromoacetic acid and is expected to be effective for the deuterated analog.[1]

Materials:

-

Acetic acid-d4 (CD3COOD)

-

Red phosphorus

-

Bromine (Br2)

-

Deuterium oxide (D2O)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of acetic acid-d4 and a catalytic amount of red phosphorus is placed.

-

The mixture is heated to reflux.

-

Bromine is added dropwise from the dropping funnel. The reaction is initiated by the formation of phosphorus tribromide (PBr3) in situ, which then catalyzes the bromination.

-

After the addition of bromine is complete, the reaction mixture is refluxed until the color of bromine disappears.

-

The reaction mixture is then cooled, and the crude bromoacetyl-d2 bromide is hydrolyzed by the slow addition of D2O to yield this compound.

-

The product is then purified by distillation.

Synthesis Workflow Diagram

References

In-Depth Technical Guide to Bromoacetic Acid-d3 Isotopic Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetic acid-d3, focusing on its isotopic enrichment, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for professionals in research and development who utilize deuterated compounds in their work.

Quantitative Data Summary

This compound is a deuterated analogue of bromoacetic acid where the three hydrogen atoms have been replaced with deuterium. The level of isotopic enrichment is a critical parameter for its applications, such as in mass spectrometry-based quantitative analyses and as an internal standard. The quantitative specifications for commercially available this compound are summarized below.

| Parameter | Typical Value | Data Source |

| Isotopic Enrichment | 98 atom % D | CDN Isotopes, Sigma-Aldrich |

| Chemical Formula | BrCD₂COOD | CDN Isotopes |

| Molecular Weight | 141.97 g/mol | CDN Isotopes |

| CAS Number | 14341-48-1 | CDN Isotopes |

Experimental Protocols

Synthesis of this compound (Adapted Hell-Volhard-Zelinsky Reaction)

The synthesis of this compound can be adapted from the well-established Hell-Volhard-Zelinsky reaction for the bromination of carboxylic acids.[1][2][3][4][5][6][7] This adapted protocol starts with deuterated acetic acid.

Materials:

-

Acetic acid-d4 (CD₃COOD)

-

Red phosphorus (washed with water and dried)[2]

-

Bromine (dried with concentrated sulfuric acid)[2]

-

Deuterium oxide (D₂O)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser (protected by a D₂O trap) and a dropping funnel, place deuterated acetic acid-d4 and a catalytic amount of red phosphorus.[2]

-

Bromination: Slowly add dry bromine to the flask through the dropping funnel. The reaction is exothermic and will warm up.[2]

-

Reflux: After the initial vigorous reaction subsides, gently heat the mixture to reflux. Continue refluxing until the color of the bromine disappears, indicating the reaction is complete.[2] This step forms bromoacetyl-d2 bromide (BrCD₂COBr).

-

Hydrolysis: Cool the reaction mixture. Carefully and slowly add deuterium oxide (D₂O) to hydrolyze the bromoacetyl-d2 bromide to this compound (BrCD₂COOD).

-

Purification: The crude this compound can be purified by vacuum distillation.[2]

Determination of Isotopic Enrichment

A combined strategy of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a robust approach to determine the isotopic enrichment and confirm the structural integrity of deuterium-labeled compounds.[8]

Objective: To determine the relative abundance of different isotopologues and calculate the overall isotopic enrichment.

Sample Preparation:

-

Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water).

-

Prepare a similar solution of non-deuterated bromoacetic acid as a reference standard.

Instrumentation and Parameters (Example):

-

Instrument: A high-resolution mass spectrometer such as a Q-Orbitrap or TOF-MS.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is suitable for carboxylic acids.

-

Scan Mode: Full scan mode to capture the isotopic distribution.

-

Mass Range: m/z 50-200.

-

Resolution: > 60,000 FWHM.

Data Analysis:

-

Acquire the mass spectra for both the deuterated and non-deuterated samples.

-

Identify the molecular ion peaks ([M-H]⁻) for both samples. For Bromoacetic acid, the monoisotopic mass is approximately 137.93 g/mol . For this compound, it is approximately 140.95 g/mol .

-

Examine the isotopic cluster of the deuterated sample. The presence of ions at m/z corresponding to d0, d1, and d2 species alongside the desired d3 species will inform the isotopic purity.

-

Calculate the isotopic enrichment by integrating the peak areas of the different isotopologues in the cluster and determining the percentage of the d3 species relative to the total.

Objective: To confirm the positions of deuterium labeling and to provide an independent measure of isotopic purity.

Sample Preparation:

-

Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

-

Add a known amount of an internal standard with a signal in a clean region of the spectrum if quantitative analysis is desired.

Instrumentation and Parameters (Example):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H NMR and ²H NMR.

-

¹H NMR:

-

Acquire a standard proton spectrum. The absence or significant reduction of the signal corresponding to the α-protons (around 3.8 ppm for the non-deuterated compound) indicates successful deuteration.

-

The presence of a residual signal allows for the quantification of the non-deuterated species.

-

-

²H NMR:

-

Acquire a deuterium spectrum. A signal at the chemical shift corresponding to the α-position will confirm the presence and location of the deuterium atoms.

-

Data Analysis:

-

In the ¹H NMR spectrum, integrate the residual proton signal at the α-position and compare it to the integral of the carboxylic acid proton (if visible and not exchanged) or an internal standard to quantify the amount of non-deuterated or partially deuterated species.

-

The ²H NMR spectrum provides qualitative confirmation of deuterium incorporation at the expected position.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Analytical workflow for isotopic enrichment determination.

References

- 1. brainly.in [brainly.in]

- 2. prepchem.com [prepchem.com]

- 3. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of Bromoacetic Acid-d3

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds like Bromoacetic acid-d3 is integral to advancing scientific discovery. While its applications are vast, particularly as an alkylating agent in organic synthesis and for modifying thiol groups in proteins and peptides, its handling demands a thorough understanding of its hazardous properties to ensure laboratory safety. This guide provides a comprehensive overview of the safety and handling precautions for this compound, incorporating detailed safety protocols, and insights into its mechanism of action.

Section 1: Chemical and Physical Properties

This compound is a deuterated form of bromoacetic acid. While isotopic labeling has a negligible effect on its chemical reactivity in most biological and chemical systems, it is the properties of the parent compound that dictate the necessary safety precautions.

| Property | Value | Citations |

| Chemical Formula | C₂D₃BrO₂ | [1] |

| Molecular Weight | 141.97 g/mol | [2][3] |

| Appearance | White to light yellow crystalline solid | [1][4] |

| Melting Point | 47 - 49 °C (117 - 120 °F) | [1] |

| Boiling Point | 208 °C (406 °F) | [1] |

| Solubility | Soluble in water and polar organic solvents. | [1][5] |

| Vapor Pressure | 0.16 hPa (0.12 mmHg) at 25 °C (77 °F) | [1] |

| Odor | Pungent | [1] |

| pKa | 2.86 | [5] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a highly toxic and corrosive substance. Understanding its specific hazards is the first step in implementing appropriate safety measures.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

-

GHS05: Corrosion

-

GHS06: Skull and crossbones

-

GHS08: Health hazard

Section 3: Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to minimize exposure risks.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[7][8]

Personal Protective Equipment (PPE):

| PPE Type | Specification | Citations |

| Eye/Face Protection | Chemical safety goggles with side shields conforming to NIOSH (US) or EN 166 (EU) standards. A face shield should be worn in conjunction with goggles when there is a splash hazard. | [6][7] |

| Hand Protection | Acid-resistant gloves (e.g., butyl rubber, neoprene). Gloves must be inspected before use and disposed of after contamination. | [6][7] |

| Skin and Body Protection | An acid-resistant lab coat or impervious clothing should be worn. All protective clothing should be clean and put on before work. | [6][7] |

| Respiratory Protection | If engineering controls are insufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary. For sole protection, a supplied-air respirator is required. | [1][6] |

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong bases.[6][7]

-

Keep containers tightly closed to prevent absorption of moisture.[6]

Section 4: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures | Citations |

| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [1][6] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. | [6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][8] |

Spill Response:

-

Evacuate the area of all non-essential personnel.[7]

-

Remove all sources of ignition.[7]

-

Wearing appropriate PPE, collect the spilled solid material in a manner that avoids dust generation.[6][7]

-

Place the collected material into a sealed, labeled container for hazardous waste disposal.[7]

-

Ventilate and wash the spill area thoroughly after cleanup is complete.[7]

Section 5: Experimental Protocols and Applications

This compound is a powerful alkylating agent, primarily used to modify cysteine residues in proteins and peptides. The following provides a generalized workflow for such an application.

Caption: A generalized workflow for the alkylation of proteins using this compound.

Methodology: In-solution Alkylation for Mass Spectrometry

This protocol is adapted from standard proteomics procedures.

-

Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

-

Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of this compound in the same buffer to a final concentration of 20 mM. Incubate for 30 minutes in the dark at room temperature.

-

Quenching: Add DTT to a final concentration of 20 mM to quench the unreacted this compound.

-

Sample Cleanup and Digestion: Proceed with buffer exchange to remove urea and DTT, followed by enzymatic digestion (e.g., with trypsin) for mass spectrometry analysis.

Section 6: Mechanism of Toxicity and Signaling Pathways

The toxicity of bromoacetic acid is primarily attributed to its strong alkylating properties, leading to cellular damage through multiple mechanisms.

Glutathione Depletion and Oxidative Stress:

Bromoacetic acid readily reacts with the thiol group of glutathione (GSH), a key intracellular antioxidant. This reaction depletes the cellular pool of GSH, rendering the cell more susceptible to oxidative damage from reactive oxygen species (ROS).

Caption: The depletion of glutathione by Bromoacetic acid leads to increased oxidative stress.

Enzyme Inhibition:

Bromoacetic acid can inactivate essential enzymes by alkylating their active site cysteine residues. A key target is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway. Inhibition of GAPDH disrupts cellular energy metabolism.

Caption: Bromoacetic acid inactivates GAPDH, disrupting glycolysis and cellular energy production.

Section 7: Disposal Considerations

This compound and any contaminated materials must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. It is advisable to consult with your institution's environmental health and safety (EHS) department for specific guidance.

Conclusion

This compound is a valuable tool in chemical and biological research, but its significant hazards necessitate stringent safety protocols. By understanding its properties, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively.

References

- 1. 1-bromoalkanes as new potent nontoxic glutathione depletors in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioscience.fi [bioscience.fi]

- 3. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromoacetic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

Navigating the Stability of Bromoacetic Acid-d3: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and proper storage of isotopically labeled compounds is paramount to ensuring experimental integrity and the quality of synthesized products. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bromoacetic acid-d3, a valuable building block in organic synthesis and drug discovery.

This compound (BrCD₂COOD), a deuterated analog of bromoacetic acid, offers unique advantages in mechanistic studies and as a tracer in metabolic research. However, its utility is intrinsically linked to its chemical stability. This guide delves into the factors influencing its degradation, provides quantitative data where available, and outlines detailed experimental protocols for stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₂D₃BrO₂ | [1][2] |

| Molecular Weight | 141.97 g/mol | [3] |

| Appearance | White to off-white, low-melting solid | [3] |

| Melting Point | 47-49 °C | [3] |

| Boiling Point | 208 °C | [3] |

| Solubility | Soluble in water, chloroform (sparingly), and methanol (slightly). | [1][3] |

| Hygroscopicity | Hygroscopic | [3] |

Stability Profile of this compound

This compound is generally stable when stored under the recommended conditions. However, it is susceptible to degradation through several pathways, including hydrolysis, photodegradation, and thermal decomposition. The deuterium labeling at the α-position is expected to exhibit a kinetic isotope effect, potentially slowing down degradation reactions involving the cleavage of the C-D bond compared to its non-deuterated counterpart.

Hydrolysis

Photodegradation

Exposure to light can promote the degradation of haloacetic acids. For monobromoacetic acid, photocatalytic degradation in the presence of titanium dioxide has been studied, with a reported half-life of 83 days at 15°C. It is crucial to protect this compound from light to prevent photochemical decomposition.

Thermal Decomposition

When heated to decomposition, this compound is expected to emit toxic fumes of bromide. Thermal decomposition products are likely to include carbon oxides and hydrogen bromide gas.[4] While specific kinetic parameters for the thermal degradation of solid this compound are not extensively documented in the literature, thermogravimetric analysis (TGA) could be employed to determine its thermal stability profile.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, adherence to proper storage and handling protocols is critical.

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature or refrigerated (+4°C). | Minimizes thermal degradation and potential hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against moisture and oxidation. |

| Light | Protect from light. | Prevents photodegradation. |

| Moisture | Protect from moisture; store in a tightly sealed container. | The compound is hygroscopic and can hydrolyze. |

| Incompatibilities | Strong oxidizing agents, acids, bases, and metals. | To prevent vigorous and potentially hazardous reactions. |

dot

Caption: Recommended storage and handling workflow for this compound.

Potential Degradation Pathway

The primary degradation pathway for this compound in the presence of water is hydrolysis, leading to the formation of deuterated glycolic acid and hydrogen bromide.

dot

References

A Technical Guide to Bromoacetic Acid-d3: Solubility Profile and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of bromoacetic acid-d3, a deuterated analog of bromoacetic acid. Given the limited direct data on the deuterated form, this guide leverages the well-established solubility profile of bromoacetic acid as a close proxy. Deuteration, the replacement of protium (¹H) with deuterium (²H), is a common strategy in drug development to alter metabolic rates without significantly impacting the physicochemical properties such as solubility. This document also explores the biological context of bromoacetic acid derivatives, specifically their interaction with the Vitamin D Receptor (VDR) signaling pathway, a critical target in various therapeutic areas.

Core Focus: Solubility of this compound

Understanding the solubility of a compound in various solvents is fundamental for a wide range of applications, from reaction chemistry to formulation development and biological assays. The following data summarizes the known solubility of bromoacetic acid, which is expected to be highly representative of this compound.

Quantitative Solubility Data

| Solvent | Qualitative Solubility | Quantitative Solubility (at 25 °C) |

| Water | Miscible / Very Soluble[1][2][3] | 175 g/100 mL[2] |

| Ethanol | Miscible / Soluble[1][2] | Data not available |

| Methanol | Soluble[1][2] | Data not available |

| Acetone | Soluble[1][2] | Data not available |

| Diethyl Ether | Miscible / Soluble[1][2] | Data not available |

| Benzene | Soluble[1][2] | Data not available |

| Chloroform | Slightly Soluble[1] | Data not available |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Data not available |

Note: The high solubility in polar protic and aprotic solvents is attributed to the presence of the carboxylic acid functional group, which can engage in hydrogen bonding.

Experimental Protocol: Determination of Solubility

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of reaching equilibrium saturation.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-performance liquid chromatography (HPLC) or other suitable analytical instrument

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a vial. The amount should be more than what is expected to dissolve.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. Be cautious not to disturb the solid pellet. Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Biological Relevance: The Vitamin D Receptor Signaling Pathway

Bromoacetic acid derivatives have been investigated for their ability to modulate the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in calcium homeostasis, immune function, and cell proliferation and differentiation. The following diagram illustrates the genomic signaling pathway of the VDR.

VDR Genomic Signaling Pathway

Pathway Description: The lipophilic Vitamin D3 (or its active metabolite, calcitriol) diffuses through the cell membrane and binds to the Vitamin D Receptor (VDR) in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes involved in a variety of biological processes. Bromoacetic acid-containing analogs of Vitamin D have been shown to alkylate the VDR, potentially leading to prolonged or altered signaling.

References

Technical Guide: Bromoacetic Acid-d3 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bromoacetic acid-d3, a deuterated alkylating agent crucial for various applications in research and drug development, particularly in the field of proteomics. This document outlines supplier information, key technical data, a detailed experimental protocol for its use in protein alkylation, and visual representations of the underlying chemical and procedural workflows.

Supplier and Product Information

This compound (CAS: 34330-97-7) is a stable isotope-labeled analog of bromoacetic acid. The deuterium labeling provides a distinct mass shift, making it a valuable tool in mass spectrometry-based quantitative proteomics and as an internal standard. Several key suppliers offer high-purity this compound. The following table summarizes the technical specifications from prominent vendors.

| Supplier | Product Number(s) | Isotopic Purity (atom % D) | Chemical Purity | Available Pack Sizes |

| Sigma-Aldrich | 488224 | 98% | 99% (CP) | 5 g |

| CDN Isotopes | D-5199 | 98%[1][2] | Not specified | 1 g, 5 g[1][2] |

| LGC Standards | TRC-B679081 | 98%[3] | min 98%[3] | 50 mg, 100 mg, 500 mg[4] |

| Santa Cruz Biotechnology | sc-261079 | Not specified | Not specified | Not specified |

Core Application: Alkylation of Cysteine Residues in Proteomics

Bromoacetic acid and its deuterated form are strong alkylating agents that irreversibly modify free sulfhydryl groups of cysteine residues in proteins.[5] This process, known as carboxymethylation, is a critical step in proteomics workflows for several reasons:

-

Prevention of Disulfide Bond Reformation: After the reduction of native disulfide bonds in proteins, alkylation prevents them from re-oxidizing, which would otherwise lead to protein aggregation and interfere with enzymatic digestion.[6]

-

Improved Protein Solubilization: The addition of the carboxymethyl group can increase the solubility of some proteins and peptides.

-

Enhanced Mass Spectrometry Analysis: Consistent and complete alkylation ensures that all cysteine-containing peptides have a predictable mass modification, simplifying data analysis and improving protein identification and quantification.[6]

Experimental Protocol: Protein Reduction and Alkylation for Mass Spectrometry

This protocol provides a general procedure for the reduction and alkylation of protein samples in solution prior to enzymatic digestion and mass spectrometry analysis. This method is adapted from standard protocols using iodoacetamide, a chemically similar reagent.[7]

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

-

This compound solution (freshly prepared in a light-protected tube)

-

Quenching solution (e.g., DTT)

-

Enzyme for digestion (e.g., Trypsin)

-

Incubator or heat block

-

Vortex mixer

Procedure:

-

Protein Solubilization: Ensure the protein sample is fully solubilized in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride.

-

Reduction:

-

Add DTT to the protein solution to a final concentration of 5-10 mM.

-

Incubate the mixture at 56-60°C for 30-60 minutes to reduce all disulfide bonds.

-

Cool the sample to room temperature.

-

-

Alkylation:

-

Prepare a fresh solution of this compound.

-

Add the this compound solution to the reduced protein sample to a final concentration of 15-20 mM.

-

Incubate the reaction in the dark at room temperature for 30-45 minutes.

-

-

Quenching:

-

To stop the alkylation reaction, add DTT to a final concentration of 5 mM to quench any excess this compound.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Preparation for Digestion:

-

Dilute the sample with a suitable buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to less than 1 M, as high concentrations of urea can inhibit enzymatic activity.

-

-

Enzymatic Digestion:

-

Add the desired protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (typically 1:20 to 1:100 w/w).

-

Incubate overnight at 37°C.

-

-

Sample Clean-up:

-

Acidify the digest with formic acid or trifluoroacetic acid.

-

Desalt the peptide mixture using a C18 solid-phase extraction column or tip prior to LC-MS/MS analysis.

-

Visualizing the Workflow and a Key Signaling Pathway Application

To better illustrate the experimental process and a relevant biological context, the following diagrams are provided.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. This compound | CAS 14341-48-1 | LGC Standards [lgcstandards.com]

- 4. This compound | CAS 14341-48-1 | LGC Standards [lgcstandards.com]

- 5. Bromoacetic acid - Wikipedia [en.wikipedia.org]

- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 7. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]

Bromoacetic Acid-d3 as an Alkylating Agent: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of bromoacetic acid-d3 as an alkylating agent. It is designed to be a comprehensive resource, detailing the chemical reactivity, biological targets, and cellular consequences of this deuterated compound. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key concepts to support research and development efforts.

Core Mechanism of Action: S N2 Alkylation

Bromoacetic acid and its deuterated isotopologue, this compound, are classified as alkylating agents.[1] Their primary mechanism of action involves the covalent modification of nucleophilic functional groups within biological macromolecules through a bimolecular nucleophilic substitution (S N2) reaction.[2] The key targets for this alkylation are the side chains of specific amino acid residues in proteins, with a pronounced reactivity towards the thiol group of cysteine.[3]

The reaction proceeds via the attack of a nucleophile, typically the deprotonated sulfhydryl group of a cysteine residue (thiolate anion), on the α-carbon of bromoacetic acid. This attack displaces the bromide ion, which is a good leaving group, resulting in the formation of a stable thioether bond. This covalent modification is generally irreversible and can significantly alter the structure and function of the target protein.[3]

Key Features of the S N2 Reaction:

-

Bimolecular Rate-Determining Step: The rate of the reaction is dependent on the concentration of both the alkylating agent (this compound) and the nucleophile (e.g., cysteine).

-

Stereospecificity: The reaction proceeds with an inversion of stereochemistry at the α-carbon, although this is not relevant for the achiral bromoacetic acid.

-

Solvent Effects: Polar aprotic solvents can accelerate S N2 reactions by solvating the cation of the nucleophile's salt, leaving the anion more exposed and reactive.

The reactivity of haloacetates as alkylating agents follows the order: iodoacetic acid > bromoacetic acid > chloroacetic acid. This trend is attributed to the leaving group ability of the halide, with iodide being the best leaving group.

The Role of Deuteration: The Secondary Kinetic Isotope Effect

A key aspect of this compound (BrCD₂CO₂D) is the presence of deuterium atoms at the α-carbon. The substitution of hydrogen with deuterium at the reaction center can influence the rate of the reaction, a phenomenon known as the kinetic isotope effect (KIE).

For an S N2 reaction, where the bond to the isotopically labeled atom is not broken in the rate-determining step, a secondary kinetic isotope effect (SKIE) is observed.[2] In the case of α-deuteration, the C-D bond is not cleaved during the nucleophilic attack. Instead, the hybridization of the α-carbon changes from sp³ in the reactant to a more sp²-like geometry in the transition state.

This change in hybridization leads to a normal secondary kinetic isotope effect , where the reaction rate for the deuterated compound is slightly slower than that for the non-deuterated compound (k H /k D > 1).[4] This is because the C-D vibrational frequencies are lower than the C-H vibrational frequencies, resulting in a lower zero-point energy for the C-D bond. The transition state has a less sterically hindered environment around the α-carbon compared to the sp³ ground state, leading to a smaller difference in zero-point energy between the C-H and C-D bonds in the transition state. Consequently, a slightly higher activation energy is required for the deuterated compound. For S N2 reactions, the α-secondary deuterium KIE is typically in the range of 1.0 to 1.15 per deuterium atom.

Therefore, it is predicted that this compound will exhibit a slightly slower rate of alkylation compared to bromoacetic acid. This subtle difference in reactivity can be exploited in mechanistic studies and for fine-tuning the reactivity of drug candidates.

Quantitative Data on Alkylating Activity

| Alkylating Agent | Target | Second-Order Rate Constant (k₂) | Notes |

| Iodoacetamide | Cysteine | ~0.6 M⁻¹s⁻¹ | A commonly used benchmark for cysteine alkylation. |

| Bromoacetic Acid | Cysteine | Expected to be slightly < 0.6 M⁻¹s⁻¹ | Due to bromide being a less effective leaving group than iodide. |

| This compound | Cysteine | Predicted to be slightly slower than Bromoacetic Acid | Due to a normal secondary kinetic isotope effect (k H /k D > 1). |

Experimental Protocols

In-Solution Alkylation of Proteins for Mass Spectrometry Analysis

This protocol is adapted from standard proteomics workflows and can be used to study the alkylation of specific proteins by this compound.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT) solution (1 M)

-

This compound solution (e.g., 500 mM in buffer)

-

Quenching solution (e.g., 1 M DTT or L-cysteine)

-

Urea (for denaturation, optional)

-

Trypsin (for digestion)

-

C18 desalting spin columns

-

Mass spectrometer (e.g., LC-MS/MS system)

Procedure:

-

Reduction: To the protein solution, add DTT to a final concentration of 10 mM. If the protein is not denatured, add urea to a final concentration of 8 M. Incubate at 37°C for 1 hour to reduce disulfide bonds.

-

Alkylation: Add this compound solution to a final concentration of 50 mM. Incubate in the dark at room temperature for 1 hour.

-

Quenching: Quench the reaction by adding DTT or L-cysteine to a final concentration of 100 mM. Incubate for 15 minutes.

-

Buffer Exchange/Cleanup: Remove excess reagents by buffer exchange using a desalting column or by protein precipitation.

-

Digestion: Resuspend the protein in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin at a 1:50 (w/w) ratio. Incubate overnight at 37°C.

-

Desalting: Desalt the resulting peptides using a C18 spin column according to the manufacturer's instructions.

-

Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS to identify the sites of alkylation. The mass shift corresponding to the addition of a carboxymethyl-d2 group (from this compound) on cysteine residues will be observed.

In-Gel Alkylation of Proteins

This protocol is suitable for proteins separated by SDS-PAGE.

Materials:

-

Polyacrylamide gel containing the protein of interest

-

Destaining solution (e.g., 50% acetonitrile, 50 mM ammonium bicarbonate)

-

Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

-

Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate)

-

Acetonitrile

-

In-gel digestion solution (e.g., trypsin in 50 mM ammonium bicarbonate)

-

Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

-

Excision and Destaining: Excise the protein band of interest from the gel. Cut it into small pieces (approx. 1 mm³). Destain the gel pieces with the destaining solution until the Coomassie or silver stain is removed.

-

Reduction: Dehydrate the gel pieces with acetonitrile and then rehydrate them in the reduction solution. Incubate at 56°C for 1 hour.

-

Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.

-

Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile.

-

Digestion: Rehydrate the gel pieces in the in-gel digestion solution on ice. Once the solution is absorbed, add more digestion buffer to cover the gel pieces and incubate overnight at 37°C.

-

Peptide Extraction: Extract the peptides from the gel pieces using the peptide extraction solution.

-

Analysis: Analyze the extracted peptides by mass spectrometry as described in the in-solution protocol.

Signaling Pathways and Cellular Effects

Bromoacetic acid has been shown to exert a range of effects on cellular signaling pathways, primarily linked to its ability to induce oxidative stress and damage DNA.

-

Induction of Oxidative Stress: Bromoacetic acid can lead to the generation of reactive oxygen species (ROS), which in turn can activate stress-response pathways.

-

DNA Damage Response: Studies have shown that bromoacetic acid can modulate the expression of genes involved in DNA damage repair pathways.

-

Cell Cycle Regulation and Apoptosis: By causing cellular stress and damage, bromoacetic acid can trigger cell cycle arrest and induce apoptosis (programmed cell death).

The alkylating activity of bromoacetic acid is central to these cellular effects. By modifying key proteins involved in redox homeostasis, DNA repair, and cell cycle control, bromoacetic acid can disrupt these critical cellular processes.

Visualizations

S N2 Alkylation of Cysteine by this compound

Caption: S N2 alkylation of a cysteine residue by this compound.

Experimental Workflow for Alkylation Analysis

Caption: Workflow for identifying protein alkylation sites.

Cellular Effects of Bromoacetic Acid

Caption: Cellular pathways affected by bromoacetic acid.

Conclusion

This compound is a valuable tool for researchers in chemistry, biology, and drug development. Its mechanism of action as an S N2 alkylating agent, primarily targeting cysteine residues, is well-established. The deuteration at the α-carbon is predicted to induce a normal secondary kinetic isotope effect, resulting in a slightly attenuated reactivity compared to its non-deuterated counterpart. This subtle modulation of reactivity, combined with its known cellular effects on stress and DNA damage pathways, makes this compound a useful probe for studying protein function and a potential lead for the development of targeted therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further investigation and application of this compound.

References

Applications of Deuterated Bromoacetic Acid in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of deuterated bromoacetic acid in various research fields. By replacing one or more hydrogen atoms with deuterium, this isotopically labeled compound offers unique advantages in analytical and mechanistic studies. This document details its primary uses, provides experimental protocols, and presents quantitative data to illustrate its utility.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

Deuterated bromoacetic acid serves as an excellent internal standard for the accurate quantification of bromoacetic acid and other haloacetic acids in complex matrices, such as environmental and biological samples.[1][2][3][4] The co-elution of the deuterated standard with the non-labeled analyte allows for correction of variations in sample preparation, injection volume, and matrix-induced ion suppression in mass spectrometry-based analyses.[5][6]

Experimental Protocol: Quantification of Bromoacetic Acid in Water Samples

This protocol outlines the use of deuterated bromoacetic acid (Bromoacetic acid-d2) as an internal standard for the quantification of bromoacetic acid in water samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Bromoacetic acid standard

-

Deuterated bromoacetic acid (internal standard)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges

Procedure:

-

Sample Preparation:

-

To a 10 mL water sample, add a known concentration of deuterated bromoacetic acid internal standard (e.g., 50 ng/mL).

-

Acidify the sample with formic acid to a pH of ~3.

-

Perform solid-phase extraction to concentrate the analytes and remove interfering matrix components.

-

Elute the analytes from the SPE cartridge with methanol.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analytes using a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B).

-

Detect the analytes using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

-

Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both bromoacetic acid and deuterated bromoacetic acid.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of the bromoacetic acid standard to the peak area of the deuterated internal standard against the concentration of the bromoacetic acid standard.

-

Determine the concentration of bromoacetic acid in the samples by interpolating the peak area ratio from the calibration curve.

-

Quantitative Data:

Table 1: Illustrative Calibration Data for Bromoacetic Acid Quantification

| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 64,500 | 49,800 | 1.295 |

| 100 | 130,000 | 50,200 | 2.590 |

Table 2: Illustrative Recovery and Precision Data

| Sample Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | RSD (%) (n=3) |

| Drinking Water | 20 | 19.5 | 97.5 | 3.2 |

| Wastewater Effluent | 20 | 18.8 | 94.0 | 4.5 |

Workflow for Quantitative Analysis

References

- 1. Bromoacetic acid (1,2-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1339-1 [isotope.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and Applications of Isotopically Labelled Compounds - Google ブックス [books.google.co.jp]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. cerilliant.com [cerilliant.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bromoacetic Acid-d3 in Protein Alkylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein alkylation is a fundamental technique in proteomics and drug development, crucial for the stable modification of amino acid residues, primarily cysteine. This process prevents the re-formation of disulfide bonds following reduction, ensuring proteins remain in a linearized state for effective enzymatic digestion and subsequent analysis by mass spectrometry. Bromoacetic acid-d3, a deuterated analog of bromoacetic acid, serves as a heavy isotope-labeled alkylating agent. Its application is particularly valuable in quantitative proteomics studies, enabling the differentiation and relative quantification of protein samples. This document provides detailed protocols and data for the use of this compound in protein alkylation workflows.

Principle of this compound Alkylation

This compound alkylates the sulfhydryl group of cysteine residues through a nucleophilic substitution reaction. The deuterium labeling introduces a specific mass shift in the modified peptides, which can be readily detected by mass spectrometry. This allows for the direct comparison of protein abundance between different samples, for instance, a control sample alkylated with non-deuterated bromoacetic acid and a treated sample alkylated with this compound. The key reaction is the alkylation of the cysteine thiol, although minor side reactions with other nucleophilic residues like lysine, histidine, and methionine can occur under certain conditions.[1][2][3]

Experimental Protocols

Two primary protocols are provided: an in-solution protein alkylation protocol for purified proteins or simple protein mixtures, and an in-gel protein alkylation protocol for proteins separated by gel electrophoresis.

In-Solution Protein Alkylation Protocol

This protocol is suitable for the alkylation of proteins in a solution format.

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 200 mM stock)

-

This compound solution (e.g., 500 mM stock in a suitable buffer)

-

Quenching solution (e.g., 1 M DTT)

-

Ammonium bicarbonate solution (e.g., 50 mM, pH 8.0)

-

Trypsin solution (proteomics grade)

-

Formic acid

Procedure:

-

Reduction: To 100 µg of protein in 100 µL of lysis buffer, add the reducing agent to a final concentration of 10 mM DTT or TCEP. Incubate at 56°C for 30 minutes.[2]

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add this compound solution to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

-

Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.

-

Buffer Exchange/Dilution: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

In-Gel Protein Alkylation Protocol

This protocol is designed for proteins that have been separated by 1D or 2D gel electrophoresis.

Materials:

-

Coomassie or silver-stained gel piece containing the protein of interest

-

Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

-

Dehydration solution (100% acetonitrile)

-

Reduction solution (10 mM DTT in 50 mM ammonium bicarbonate)

-

Alkylation solution (55 mM this compound in 50 mM ammonium bicarbonate)

-

Wash solution (50 mM ammonium bicarbonate)

-

Trypsin solution (proteomics grade)

-

Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

-

Excision: Excise the protein band of interest from the gel.

-

Destaining: Destain the gel piece by washing with the destaining solution until the gel is clear.

-

Dehydration: Dehydrate the gel piece with 100% acetonitrile and dry in a vacuum centrifuge.

-

Reduction: Rehydrate the gel piece in reduction solution and incubate at 56°C for 45 minutes.[2]

-

Cooling: Allow the gel piece to cool to room temperature.

-

Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 30 minutes.[2]

-

Washing: Wash the gel piece with the wash solution, followed by dehydration with 100% acetonitrile.

-

Digestion: Rehydrate the gel piece with trypsin solution and incubate overnight at 37°C.

-

Peptide Extraction: Extract the peptides from the gel piece using the extraction buffer.

-

Drying: Dry the extracted peptides in a vacuum centrifuge.

-

Reconstitution: Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.

Data Presentation

The use of this compound allows for the relative quantification of proteins. The mass shift introduced by the deuterium label enables the distinction between light (unlabeled) and heavy (d3-labeled) peptide pairs in the mass spectrometer.

| Parameter | Value |

| Mass Shift per Cysteine | +3.018 Da |

| Alkylated Residue | S-(carboxy(d2)methyl)cysteine |

| Typical Alkylation Efficiency | > 95% |

| Primary Target | Cysteine |

| Potential Off-Targets | Lysine, Histidine, Methionine |